molecular formula C11H13NO4 B1422245 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane CAS No. 1212060-78-0

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Cat. No. B1422245
CAS RN: 1212060-78-0
M. Wt: 223.22 g/mol
InChI Key: QJMKPANLTSOQMV-UHFFFAOYSA-N
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Description

“2-(4-Methyl-3-nitrophenyl)-1,3-dioxane” is a complex organic compound. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a 4-methyl-3-nitrophenyl group, which is a benzene ring with a methyl group (CH3) and a nitro group (NO2) attached .


Molecular Structure Analysis

The molecular structure would likely feature a six-membered dioxane ring with a 4-methyl-3-nitrophenyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially undergo reduction reactions, and the dioxane ring could potentially participate in ring-opening reactions .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane derivatives have been synthesized for various purposes. For instance, novel compounds such as {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl-4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) benzoates have been synthesized by reacting 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, demonstrating the potential of this chemical in producing new molecular structures (Kolyamshin et al., 2021).

Optical Storage and Polymer Chemistry

Derivatives of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane, such as nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), have been used in the field of polymer chemistry. They are known for their ability to copolymerize in a random fashion, leading to the creation of materials with significant photoinduced birefringence, useful in reversible optical storage applications (Meng et al., 1996).

Crystallography and Material Science

The crystal structure of compounds like 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane has been studied, providing insights into the molecular architecture and potential applications in material science. These studies offer crucial information on the molecular geometry and potential interactions in solid-state materials (Ye, Sun, & Fu, 2013).

Electrochemical and Electrical Properties

Research into the electrochemical and electrical properties of compounds related to 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane, such as novel cofacial bismetallophthalocyanines and their water-soluble derivatives, highlights its relevance in developing new electronic materials. These studies investigate various oxidation and reduction species and their conductivity and thermopower measurements, indicating potential applications in semiconductor technology (Özer et al., 2007).

Chemical Reaction Studies

The compound has been used in studies examining the kinetics and mechanisms of various chemical reactions. This includes research on the rearrangement of related nitramines and the formation of new molecular structures, contributing to a deeper understanding of chemical reaction pathways and kinetics (Daszkiewicz, Nowakowska, & Kyzioł, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-(4-Methyl-3-nitrophenyl)-1,3-dioxane” would require appropriate safety precautions. The nitro group can be potentially explosive, and the compound could be harmful if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMKPANLTSOQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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